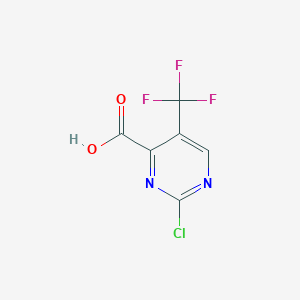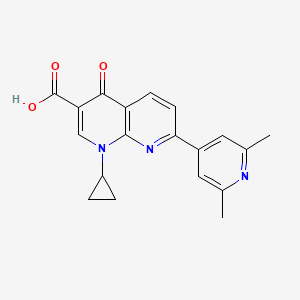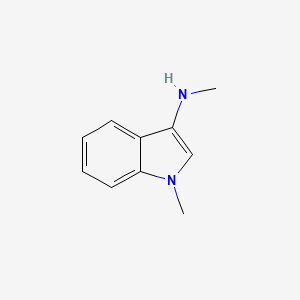
4-(2-(tert-Butylamino)-1-hydroxyethyl)-2-methylphenolsulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-(tert-Butylamino)-1-hydroxyethyl)-2-methylphenol sulfate, also known as salbutamol sulfate, is a selective β2-adrenergic agonist. It is primarily used as a bronchodilator to manage conditions such as asthma and chronic obstructive pulmonary disease (COPD). This compound works by stimulating β2-adrenergic receptors in the lungs, leading to the relaxation of bronchial smooth muscle and subsequent bronchodilation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(tert-Butylamino)-1-hydroxyethyl)-2-methylphenol sulfate involves several steps. One common method starts with 4-hydroxyacetophenone, which undergoes chloromethylation to form 4-hydroxy-3-chloromethylacetophenone. This intermediate is then reacted with tert-butylamine to yield 4-(2-(tert-butylamino)-1-hydroxyethyl)-2-methylphenol. Finally, the compound is converted to its sulfate salt form .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch processes. The synthesis involves the use of high-purity reagents and controlled reaction conditions to ensure the desired product’s yield and purity. Supercritical fluid chromatography is sometimes used for the preparative separation of enantiomers to achieve high enantiomeric purity .
Chemical Reactions Analysis
Types of Reactions
4-(2-(tert-Butylamino)-1-hydroxyethyl)-2-methylphenol sulfate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The phenolic hydroxyl group can undergo substitution reactions to form various ethers and esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .
Scientific Research Applications
4-(2-(tert-Butylamino)-1-hydroxyethyl)-2-methylphenol sulfate has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of β2-adrenergic agonists.
Biology: Studied for its effects on β2-adrenergic receptors and related signaling pathways.
Medicine: Extensively researched for its therapeutic effects in treating asthma and COPD.
Industry: Used in the formulation of inhalers and other pharmaceutical products.
Mechanism of Action
The compound exerts its effects by binding to β2-adrenergic receptors on the surface of bronchial smooth muscle cells. This binding activates adenylate cyclase, which increases the levels of cyclic AMP (cAMP). Elevated cAMP levels lead to the activation of protein kinase A (PKA), which phosphorylates target proteins, resulting in the relaxation of bronchial smooth muscle and bronchodilation .
Comparison with Similar Compounds
Similar Compounds
Terbutaline sulfate: Another β2-adrenergic agonist used as a bronchodilator.
Fenoterol: A selective β2-adrenergic agonist with similar bronchodilatory effects.
Orciprenaline: A β2-adrenergic agonist used for the treatment of bronchospasm.
Uniqueness
4-(2-(tert-Butylamino)-1-hydroxyethyl)-2-methylphenol sulfate is unique due to its high selectivity for β2-adrenergic receptors, leading to fewer side effects compared to non-selective adrenergic agonists. Its sulfate salt form also enhances its solubility and stability, making it suitable for inhalation therapy .
Properties
Molecular Formula |
C13H23NO6S |
|---|---|
Molecular Weight |
321.39 g/mol |
IUPAC Name |
4-[2-(tert-butylamino)-1-hydroxyethyl]-2-methylphenol;sulfuric acid |
InChI |
InChI=1S/C13H21NO2.H2O4S/c1-9-7-10(5-6-11(9)15)12(16)8-14-13(2,3)4;1-5(2,3)4/h5-7,12,14-16H,8H2,1-4H3;(H2,1,2,3,4) |
InChI Key |
MGFIPHVUXIWDDD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(CNC(C)(C)C)O)O.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,6-Dichloro-N,N-dimethyl[2,4'-bipyrimidin]-2'-amine](/img/structure/B13104109.png)
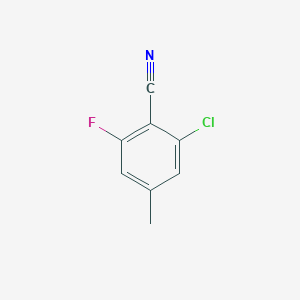
![Hexahydropyrrolo[2,1-b]oxazole-5-carbonitrile](/img/structure/B13104116.png)
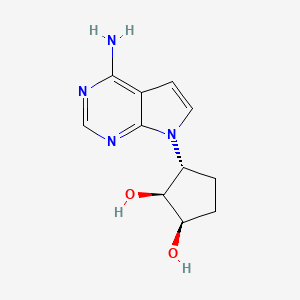
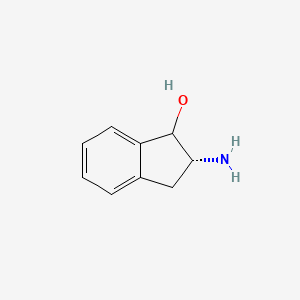
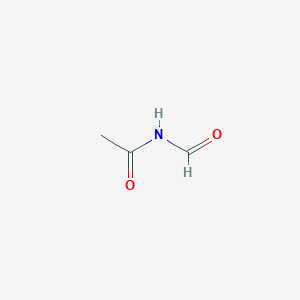
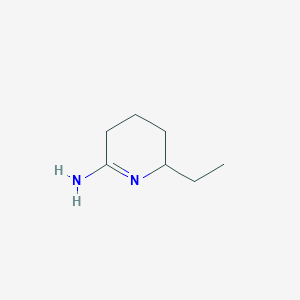
![2-(4-Iodophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B13104138.png)
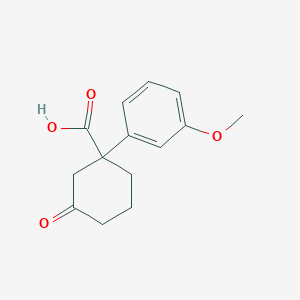
![2-[3-(3-Methoxyphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13104158.png)
